molecular formula C11H23NO B1522578 [(5-Aminopentyl)oxy]cyclohexane CAS No. 1251232-70-8

[(5-Aminopentyl)oxy]cyclohexane

Cat. No. B1522578
CAS RN: 1251232-70-8
M. Wt: 185.31 g/mol
InChI Key: JSYZYYRPCYNZCR-UHFFFAOYSA-N
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Description

“[(5-Aminopentyl)oxy]cyclohexane” is a compound with the formula C11H23NO and a molecular weight of 185.31 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “[(5-Aminopentyl)oxy]cyclohexane” could potentially involve retrosynthetic analysis, a strategy for alcohol synthesis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

Cyclohexane, a component of this compound, adopts a strain-free, three-dimensional shape called a chair conformation . All C−C−C bond angles are near the 109° tetrahedral value, and all neighboring C−H bonds are staggered .


Chemical Reactions Analysis

Cyclohexane rapidly interconverts between two stable chair conformations due to the ease of bond rotation . The energy barrier for this interconversion is about 45 kJ/mol .


Physical And Chemical Properties Analysis

Cycloalkanes, such as cyclohexane, are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane composed of n carbons is CnH2n .

Safety and Hazards

Cyclohexane, a component of “[(5-Aminopentyl)oxy]cyclohexane”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

“[(5-Aminopentyl)oxy]cyclohexane” is available for purchase from various chemical suppliers , suggesting its potential use in future research and applications.

properties

IUPAC Name

5-cyclohexyloxypentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZYYRPCYNZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Aminopentyl)oxy]cyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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